molecular formula C14H20N2O2 B2836436 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one CAS No. 1020252-36-1

3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one

Cat. No.: B2836436
CAS No.: 1020252-36-1
M. Wt: 248.326
InChI Key: IVZFHEUZJWNHRY-UHFFFAOYSA-N
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Description

3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes two cyclohexene rings and an oxo group

Scientific Research Applications

Chemistry

In chemistry, 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one typically involves the following steps:

    Formation of the oxocyclohexene intermediate: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or chromium trioxide.

    Amination reaction: The oxocyclohexene intermediate is then reacted with ethylenediamine under controlled conditions to form the desired compound. This step may require a catalyst such as palladium on carbon and a solvent like ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and amination processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: More oxidized cyclohexene derivatives.

    Reduction: Hydroxylated cyclohexene derivatives.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The oxo group and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-ol: A hydroxylated derivative with similar properties.

    3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-acetate: An acylated derivative with different reactivity.

Uniqueness

3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-[(3-oxocyclohexen-1-yl)amino]ethylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-5-1-3-11(9-13)15-7-8-16-12-4-2-6-14(18)10-12/h9-10,15-16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZFHEUZJWNHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NCCNC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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